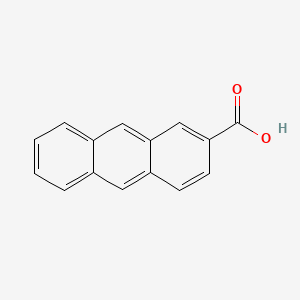

2-Anthracenecarboxylic acid

Description

Properties

IUPAC Name |

anthracene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O2/c16-15(17)13-6-5-12-7-10-3-1-2-4-11(10)8-14(12)9-13/h1-9H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZRJYURCNBXIST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30210190 | |

| Record name | 2-Anthracenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30210190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

613-08-1 | |

| Record name | 2-Anthracenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=613-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Anthracenecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Anthracenecarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406583 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Anthracenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30210190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Anthracenecarboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ANTHRACENECARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F5MG9MB7YX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Anthracenecarboxylic acid CAS number 613-08-1

An In-depth Technical Guide to 2-Anthracenecarboxylic Acid (CAS 613-08-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS: 613-08-1), also known as 2-anthroic acid, is a versatile aromatic carboxylic acid built upon a core anthracene structure.[1][2][3] Its inherent fluorescence, chemical stability, and reactive carboxylic acid moiety make it a valuable building block and functional molecule in diverse scientific fields.[1] This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, applications, and the biological activities of its derivatives, with a focus on data relevant to research and development professionals. The compound serves as a key intermediate in the synthesis of advanced materials, including organic electronics, fluorescent probes, and polymers, and its derivatives are being explored for their therapeutic potential.[1][4]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is critical for determining appropriate solvents, storage conditions, and analytical methods.

| Property | Value | Source |

| CAS Number | 613-08-1 | [1][2][3] |

| Molecular Formula | C₁₅H₁₀O₂ | [1][2][5] |

| Molecular Weight | 222.24 g/mol | [1][5] |

| IUPAC Name | anthracene-2-carboxylic acid | [5] |

| Synonyms | 2-Anthroic acid, 2-Carboxyanthracene | [1][2][3] |

| Appearance | Yellow to green powder | [1][6] |

| Melting Point | 289 °C | [1] |

| Boiling Point | 435 °C at 760 mmHg | [1] |

| logP (Octanol/Water) | 3.691 | [2] |

| Water Solubility | Low (log₁₀WS = -5.14 mol/L) | [2] |

| Storage | Sealed in a dry, cool, well-ventilated place | [7] |

Spectral and Analytical Data

Spectroscopic data is essential for the identification and characterization of this compound. While raw spectra are beyond the scope of this document, the availability of key spectral information is noted below.

| Data Type | Availability |

| ¹³C NMR | Data available in spectral databases. |

| GC-MS | Data available in spectral databases. |

| IR Spectra | Data available in spectral databases. |

| Purity | Commercially available with ≥98% purity. |

Synthesis and Experimental Protocols

This compound is a key synthetic intermediate.[4] The carboxylic acid group can readily undergo esterification, amidation, or conversion to an acyl chloride, enabling the synthesis of a wide range of derivatives.[4]

Representative Synthesis Workflow

While multiple synthetic routes exist, a common strategy involves the oxidation of a precursor like 2-methylanthracene or the carboxylation of an organometallic anthracene derivative. The following diagram illustrates a generalized workflow for a typical laboratory synthesis and purification process.

Caption: Generalized workflow for the synthesis and purification of this compound.

Experimental Protocol: Synthesis via Friedel-Crafts Acylation and Haloform Reaction

This protocol is a representative example based on established organic chemistry principles for synthesizing aromatic carboxylic acids.

-

Acylation of Anthracene:

-

In a three-necked flask equipped with a reflux condenser and a dropping funnel, suspend anhydrous aluminum chloride (AlCl₃) in a dry, inert solvent such as dichloromethane (DCM).

-

Cool the suspension in an ice bath.

-

Slowly add acetyl chloride (CH₃COCl) to the suspension while stirring.

-

Add a solution of anthracene in DCM dropwise to the reaction mixture.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction by pouring it over crushed ice and hydrochloric acid.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-acetylanthracene.

-

-

Haloform Reaction:

-

Dissolve the crude 2-acetylanthracene in a suitable solvent like dioxane or THF.

-

Prepare a solution of sodium hypobromite (or hypochlorite) by slowly adding bromine (or bleach) to a cold, stirred solution of sodium hydroxide.

-

Add the sodium hypobromite solution to the 2-acetylanthracene solution. The reaction is often exothermic and may require cooling.

-

Stir the mixture until the reaction is complete.

-

Destroy any excess hypobromite with a reducing agent (e.g., sodium bisulfite).

-

Acidify the aqueous solution with a strong acid (e.g., HCl) to precipitate the crude this compound.

-

-

Purification:

-

Collect the crude product by vacuum filtration.

-

Purify the solid by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid).

-

Wash the purified crystals with a cold solvent and dry under vacuum to yield pure this compound.

-

Applications in Research and Development

Materials Science and Organic Electronics

This compound is a foundational component for creating materials with tailored electronic and optical properties.[1][4] It serves as a precursor for:

-

OLED Emitters: Its anthracene core provides a rigid, fluorescent platform for organic light-emitting diodes.[4]

-

Organic Photovoltaics (OPV): Used in the synthesis of materials for organic solar cells.[4]

-

Fluorescent Dyes and Pigments: The compound's strong fluorescence is harnessed in the creation of dyes for textiles and coatings.[1][4]

Supramolecular Chemistry and Photodimerization

A significant area of research involves the [4+4] photocyclodimerization of this compound.[8][9] The regioselectivity of this reaction, which dictates whether head-to-head or head-to-tail dimers are formed, can be precisely controlled using supramolecular hosts. This principle is vital for creating specific molecular architectures.[8][10]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound (CAS 613-08-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound - Career Henan Chemical Co. [coreychem.com]

- 5. This compound | C15H10O2 | CID 101325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 613-08-1 [chemicalbook.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. Enantiodifferentiating photocyclodimerization of this compound mediated by gamma-cyclodextrins with a flexible or rigid cap - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Supramolecular Enantiodifferentiating Photocyclodimerization of this compound Mediated by Bridged β-Cyclodextrins: Critical Effects of the Host Structure, pH and Co-Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

2-Anthracenecarboxylic acid molecular weight

An In-depth Technical Guide on 2-Anthracenecarboxylic Acid: Molecular Weight and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, with a primary focus on its molecular weight and the methodologies for its determination. This document is intended to serve as a valuable resource for professionals in research and development who utilize this compound in materials science, organic synthesis, and pharmaceutical development.

Core Compound Properties

This compound, also known as 2-anthroic acid, is an aromatic carboxylic acid featuring an anthracene backbone.[1][2] Its unique photo-responsive properties make it a significant building block in the synthesis of advanced materials, including organic light-emitting diodes (OLEDs) and fluorescent probes.[1][3]

Quantitative Data Summary

The fundamental physicochemical properties of this compound are summarized in the table below. These values are critical for accurate experimental design, stoichiometric calculations, and analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₀O₂ | PubChem, NIST[2][3][4][5] |

| Average Molecular Weight | 222.24 g/mol | PubChem, Chemical Suppliers[1][3][4][5][6] |

| Monoisotopic Mass | 222.068079557 Da | PubChem[4] |

| CAS Registry Number | 613-08-1 | CAS, PubChem[1][2][4] |

| Appearance | Yellow to green crystalline powder | Chemical Suppliers[1][3][7] |

| Melting Point | 289 °C | TCI, Chem-Impex[3][5][8] |

Experimental Determination of Molecular Weight

The precise determination of molecular weight is fundamental to confirming the identity and purity of a chemical compound. While the theoretical molecular weight is calculated from the molecular formula, experimental verification is essential. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose.

Detailed Protocol: Molecular Weight Determination by Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry

This protocol outlines a standard procedure for the accurate mass determination of this compound.

Objective: To experimentally verify the molecular weight of this compound using ESI-TOF Mass Spectrometry.

Materials and Reagents:

-

This compound sample (≥98% purity)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Deionized water (18.2 MΩ·cm)

-

Calibrant solution (e.g., sodium formate)

Instrumentation:

-

High-Resolution Mass Spectrometer (e.g., Agilent 6230 TOF LC/MS or equivalent)

-

Electrospray Ionization (ESI) source

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve the sample in 10 mL of methanol to create a stock solution of 100 µg/mL.

-

Perform a serial dilution of the stock solution with 50:50 methanol/water containing 0.1% formic acid to achieve a final concentration of 1 µg/mL. The acidic mobile phase facilitates protonation for positive ion mode analysis.

-

-

Instrument Calibration:

-

Calibrate the mass spectrometer according to the manufacturer's guidelines using the appropriate calibrant solution. This ensures high mass accuracy for the measurement.

-

-

Mass Spectrometry Analysis:

-

Set the ESI source to operate in negative ion mode. Due to the carboxylic acid moiety (-COOH), the compound will readily deprotonate to form the [M-H]⁻ ion.

-

Infuse the prepared sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.

-

Acquire data over a mass range of m/z 100-500.

-

Key Spectrometer Parameters (Typical):

-

Capillary Voltage: 3500 V

-

Nebulizer Gas (N₂): 30 psi

-

Drying Gas (N₂): 8 L/min

-

Gas Temperature: 325 °C

-

Fragmentor Voltage: 175 V

-

-

-

Data Analysis:

-

Process the acquired spectrum to identify the peak corresponding to the deprotonated molecule [M-H]⁻.

-

The expected m/z for the [M-H]⁻ ion is calculated as: (Monoisotopic Mass of C₁₅H₁₀O₂) - (Mass of H⁺) = 222.0681 - 1.0078 = 221.0603.

-

Compare the experimentally measured m/z value to the theoretical value. The mass accuracy should ideally be within 5 ppm.

-

The molecular weight is confirmed by adding the mass of a proton back to the measured m/z of the [M-H]⁻ ion.

-

Visualized Workflows

Diagrams are essential for illustrating complex processes and relationships in a clear and concise manner.

Logical Workflow for Compound Identification

The following diagram illustrates the logical steps involved in confirming the identity of a chemical compound, starting from initial synthesis or procurement to final verification.

Experimental Workflow for Mass Spectrometry

This diagram details the sequential steps of the experimental protocol for determining the molecular weight of this compound via mass spectrometry.

References

- 1. This compound - Career Henan Chemical Co. [coreychem.com]

- 2. This compound [webbook.nist.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | C15H10O2 | CID 101325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. 613-08-1|this compound|BLD Pharm [bldpharm.com]

- 7. This compound | 613-08-1 [chemicalbook.com]

- 8. This compound | 613-08-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

Navigating the Solubility Landscape of 2-Anthracenecarboxylic Acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of 2-anthracenecarboxylic acid in various organic solvents, addressing a critical knowledge gap for researchers, scientists, and professionals in drug development. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on compiling existing qualitative and semi-quantitative information and presenting a detailed experimental protocol for the accurate determination of its solubility.

Introduction to this compound

This compound, a derivative of anthracene, is a valuable building block in organic synthesis, particularly in the development of fluorescent probes and materials.[1][2] Its utility in pharmaceutical and materials science is significant, making a thorough understanding of its physical properties, such as solubility, essential for its application.[2] The large, nonpolar anthracene core fused with a polar carboxylic acid group gives this molecule a complex solubility profile that is highly dependent on the nature of the solvent.

Solubility Profile of this compound

While exhaustive quantitative solubility data remains elusive, a general understanding of this compound's solubility can be gleaned from various sources. The compound is consistently reported as being practically insoluble in water.[2] One user-reported experiment suggests an aqueous solubility of approximately 0.68 mg/L.[3]

In contrast, it exhibits solubility in a range of organic solvents. The available information is summarized in the tables below. It is important to note that much of this data is qualitative or semi-quantitative. For a related isomer, 9-anthracenecarboxylic acid, a solubility of approximately 1 mg/mL has been reported in ethanol, DMSO, and dimethylformamide.[4]

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Solubility Description | Source |

| Ethanol | Soluble | [2] |

| Diethyl Ether | Soluble | [2] |

| Chloroform | Soluble | [2] |

| Acetic Acid | Very Soluble | [3] |

Table 2: Semi-Quantitative Solubility of this compound in Selected Organic Solvents

| Solvent | Solubility Description | Notes | Source |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [1][5] | |

| Ethyl Acetate | Slightly Soluble | Sonication may be required | [1][5] |

| Methanol | Slightly Soluble | Sonication may be required | [1][5] |

Experimental Protocol for Determining Equilibrium Solubility

For researchers requiring precise solubility data, the shake-flask method is the universally recognized gold standard for determining the equilibrium solubility of a solid in a solvent.[6][7][8] This method involves saturating a solvent with the solute and then measuring the concentration of the dissolved solute after a state of equilibrium has been reached.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps or flasks with stoppers

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the chosen organic solvent in a glass vial or flask. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Seal the vials and place them in an orbital shaker or on a magnetic stirrer at a constant, controlled temperature. Agitate the mixture for a sufficient period to allow it to reach equilibrium. A typical duration is 24 to 72 hours, though the exact time may need to be determined empirically.[6][8]

-

Phase Separation: After equilibration, allow the undissolved solid to settle. To separate the saturated solution from the excess solid, either centrifuge the sample at a high speed or filter the supernatant through a chemically inert syringe filter (e.g., PTFE).[7] This step must be performed carefully to avoid transferring any solid particles into the sample for analysis.

-

Sample Preparation for Analysis: Accurately dilute a known volume of the clear, saturated solution with the appropriate solvent to bring the concentration within the linear range of the analytical method.

-

Quantitative Analysis: Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.[6][9] A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.[10]

-

Calculation of Solubility: Calculate the solubility of this compound in the solvent at the specified temperature based on the measured concentration and the dilution factor. The solubility is typically expressed in units such as g/100 mL or mol/L.

The following diagram illustrates the workflow for the experimental determination of solubility.

Factors Influencing Solubility

The solubility of polycyclic aromatic carboxylic acids like this compound is influenced by several factors:

-

Solvent Polarity: A solvent that can effectively interact with both the nonpolar anthracene ring and the polar carboxylic acid group will likely be a good solvent.

-

Temperature: For most solids, solubility increases with temperature as the dissolution process is often endothermic.[11][12]

-

pH: In protic or aqueous-organic mixtures, the pH can significantly affect the solubility of carboxylic acids. At higher pH values, the carboxylic acid will deprotonate to form a more soluble carboxylate salt.

-

Crystalline Structure: The crystal lattice energy of the solid solute must be overcome by the energy of solvation. Different polymorphic forms of a compound can exhibit different solubilities.[13]

Conclusion

This technical guide consolidates the available solubility information for this compound and provides a robust experimental framework for its quantitative determination. For researchers and drug development professionals, a precise understanding of solubility is paramount for formulation, bioavailability studies, and the successful application of this versatile compound. The provided protocol for the shake-flask method offers a reliable means to generate the specific, high-quality solubility data required for these critical applications.

References

- 1. This compound | 613-08-1 [chemicalbook.com]

- 2. This compound - Career Henan Chemical Co. [coreychem.com]

- 3. researchgate.net [researchgate.net]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. chembk.com [chembk.com]

- 6. enamine.net [enamine.net]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. researchgate.net [researchgate.net]

- 10. pharmaguru.co [pharmaguru.co]

- 11. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Solubility - Wikipedia [en.wikipedia.org]

- 13. srdata.nist.gov [srdata.nist.gov]

2-Anthracenecarboxylic Acid: A Technical Guide to its Fluorescence Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Anthracenecarboxylic acid, an aromatic carboxylic acid featuring an anthracene core, is a molecule of significant interest in the field of fluorescence spectroscopy and its applications. Its inherent fluorescence and amenability to chemical modification make it a valuable building block for the development of fluorescent probes and advanced optoelectronic materials.[1][2] This technical guide provides a comprehensive overview of the core fluorescence properties of this compound, with a focus on its potential applications in research and drug development. While extensive quantitative data for the 2-isomer is not as readily available in the public domain as for its 9-anthracenecarboxylic acid counterpart, this guide consolidates the existing knowledge and provides a framework for its experimental investigation.

Core Fluorescence Properties

This compound exhibits the characteristic strong fluorescence of the anthracene moiety.[1] The electronic transitions within the fused aromatic ring system are responsible for its ability to absorb light at specific wavelengths and subsequently emit light at a longer wavelength. The carboxylic acid group, while influencing the molecule's solubility and potential for conjugation, also plays a role in modulating its photophysical properties.

Excitation and Emission Spectra

The fluorescence of anthracene derivatives is characterized by a structured emission spectrum, which is a mirror image of its absorption spectrum. While specific high-resolution spectra for this compound are not widely published, the general spectral region for anthracene derivatives is in the ultraviolet for absorption and blue-violet region for emission.

Note: The exact excitation and emission maxima are highly dependent on the solvent environment due to solvatochromic effects.

Quantum Yield and Fluorescence Lifetime

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. The fluorescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state.

Data Unavailability: Despite extensive literature searches, specific quantitative data for the fluorescence quantum yield and lifetime of this compound in a variety of solvents could not be located in readily accessible scientific databases and publications. This represents a significant data gap in the scientific literature. For comparison, the related compound, 9-anthracenecarboxylic acid, has a reported fluorescence lifetime of approximately 3.66 ns in ethanol.

The following table is provided as a template for researchers to populate with experimentally determined data.

| Solvent | Dielectric Constant (ε) | Excitation Max (nm) | Emission Max (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ) | Lifetime (τ, ns) |

| Data Not Available | ||||||

| Data Not Available | ||||||

| Data Not Available | ||||||

| Data Not Available |

Experimental Protocols

The following are detailed methodologies for the key experiments required to characterize the fluorescence properties of this compound.

Steady-State Fluorescence Spectroscopy

Objective: To determine the excitation and emission spectra of this compound in various solvents.

Methodology:

-

Sample Preparation: Prepare stock solutions of this compound in the desired solvents (e.g., ethanol, cyclohexane, acetonitrile, water). Prepare a series of dilute solutions (typically in the micromolar range) to avoid inner filter effects.

-

Instrumentation: Use a calibrated spectrofluorometer.

-

Excitation Spectrum Measurement:

-

Set the emission wavelength to the expected maximum and scan a range of excitation wavelengths.

-

The resulting spectrum will show the wavelengths of light that are most effective at exciting the molecule.

-

-

Emission Spectrum Measurement:

-

Set the excitation wavelength to the determined maximum from the excitation spectrum.

-

Scan a range of emission wavelengths longer than the excitation wavelength.

-

The resulting spectrum will show the distribution of emitted light.

-

-

Data Analysis: Determine the wavelength of maximum intensity for both the excitation and emission spectra. Calculate the Stokes shift from the difference in the wavenumbers of the absorption and emission maxima.

Fluorescence Quantum Yield Determination (Relative Method)

Objective: To determine the fluorescence quantum yield of this compound relative to a standard of known quantum yield.

Methodology:

-

Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to this compound (e.g., quinine sulfate in 0.1 M H₂SO₄ or anthracene in ethanol).

-

Absorbance Measurements: Prepare a series of solutions of both the sample and the standard in the same solvent. Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer. The absorbance should be kept low (typically < 0.1) to minimize inner filter effects.

-

Fluorescence Measurements: Record the fluorescence emission spectra of all solutions using a spectrofluorometer, ensuring the excitation wavelength is the same for both the sample and the standard.

-

Data Analysis:

-

Integrate the area under the emission spectra for both the sample and the standard.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

-

The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

Φ_sample = Φ_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)

where:

-

Φ_std is the quantum yield of the standard.

-

Grad_sample and Grad_std are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

-

n_sample and n_std are the refractive indices of the sample and standard solutions, respectively.

-

-

Time-Resolved Fluorescence Spectroscopy (Time-Correlated Single Photon Counting - TCSPC)

Objective: To determine the fluorescence lifetime of this compound.

Methodology:

-

Instrumentation: Utilize a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode or a flash lamp) and a sensitive, high-speed detector.

-

Sample Preparation: Prepare a dilute solution of this compound in the desired solvent. The concentration should be low enough to avoid aggregation and re-absorption.

-

Data Acquisition:

-

Excite the sample with short pulses of light at the appropriate wavelength.

-

Measure the arrival times of the emitted photons relative to the excitation pulse.

-

Accumulate a histogram of these arrival times, which represents the fluorescence decay profile.

-

-

Data Analysis:

-

Fit the fluorescence decay curve to an exponential decay model (or a multi-exponential model if the decay is complex).

-

The time constant of the exponential decay corresponds to the fluorescence lifetime (τ). Deconvolution of the instrument response function (IRF) is necessary for accurate lifetime determination, especially for short lifetimes.

-

Applications in Drug Development and Research

This compound's fluorescence properties make it a versatile tool in various research and development areas.

-

Fluorescent Probe Development: The carboxylic acid moiety provides a convenient handle for covalent attachment to other molecules, such as peptides, proteins, or drug candidates, to create fluorescent probes.[2] These probes can be used to study molecular interactions, localization, and dynamics within biological systems.

-

Sensing Applications: The sensitivity of its fluorescence to the local environment (solvatochromism) can be exploited to develop sensors for polarity, viscosity, or the presence of specific analytes.

-

Materials Science: It serves as a precursor for the synthesis of organic light-emitting diodes (OLEDs), organic photovoltaic materials, and other photoactive materials.[1]

Signaling Pathway and Experimental Workflow Visualization

Below is a generalized experimental workflow for screening kinase inhibitors using a hypothetical this compound-based fluorescent probe.

Caption: Workflow for a kinase inhibitor screen using a hypothetical 2-ACA probe.

In this conceptual workflow, a derivative of this compound acts as a fluorescent substrate for a target kinase. In the presence of ATP, the kinase phosphorylates the probe, leading to a change in its fluorescence signal. When a test inhibitor is introduced, it competes with ATP or the substrate, preventing phosphorylation and thus altering the fluorescence readout. This allows for the assessment of the inhibitor's efficacy.

Conclusion

This compound is a promising fluorophore with significant potential in various scientific domains. While there is a clear need for more comprehensive studies to quantify its fundamental photophysical properties, the existing knowledge and the experimental protocols outlined in this guide provide a solid foundation for researchers to explore its capabilities. The ability to chemically modify the carboxylic acid group opens up a vast landscape for the design of novel fluorescent probes for applications in drug discovery and the broader life sciences. Further research into the synthesis and characterization of this compound derivatives is warranted to unlock their full potential as tools for scientific discovery.

References

Unveiling the Spectroscopic Signature of 2-Anthracenecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core photophysical properties of 2-Anthracenecarboxylic acid (2-ACA), a versatile aromatic carboxylic acid with significant potential in various scientific domains, including drug development and materials science.[1] This document provides a comprehensive overview of its absorption and emission spectra, detailed experimental protocols for their measurement, and logical workflows for data acquisition, presented in a clear and structured format to facilitate understanding and replication.

Core Photophysical Data

The intrinsic fluorescence of this compound makes it a valuable tool for a range of applications, including as a fluorescent probe and in the synthesis of optoelectronic materials.[1] Its spectral characteristics are influenced by the electronic transitions within the anthracene core. The absorption of ultraviolet light excites the molecule to a higher electronic state, and the subsequent relaxation to the ground state is accompanied by the emission of fluorescent light at a longer wavelength.

While extensive data on various anthracene derivatives is available, the specific absorption and emission maxima of this compound are often discussed in the context of related compounds. For instance, studies on 2,6-anthracene dicarboxylic acid in tetrahydrofuran (THF) have shown an absorption maximum (λabs) around 409 nm and an emission maximum (λem) at approximately 419 nm.[2] It has been noted that similar spectral characteristics have been reported for this compound, suggesting analogous photophysical behavior.[2]

For the purpose of this guide, and based on the strong correlation with its dicarboxylic acid analog, the following table summarizes the key spectral properties of this compound.

| Parameter | Value | Solvent |

| Absorption Maximum (λabs) | ~ 409 nm | Tetrahydrofuran (THF) |

| Emission Maximum (λem) | ~ 419 nm | Tetrahydrofuran (THF) |

Experimental Protocols

Accurate determination of the absorption and emission spectra of this compound requires precise experimental procedures. The following sections detail the methodologies for acquiring this critical data.

Absorption Spectroscopy

Objective: To determine the wavelength(s) at which this compound absorbs light and to measure the absorbance at these wavelengths.

Instrumentation: A UV-Vis spectrophotometer is the primary instrument for this measurement.[3][4][5] This instrument consists of a light source (typically deuterium and tungsten lamps), a monochromator to select specific wavelengths, a sample holder (cuvette), and a detector.[3][4][5]

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., spectroscopic grade THF). The solvent must be transparent in the wavelength range of interest.

-

From the stock solution, prepare a series of dilutions to determine the linear range of absorbance, adhering to the Beer-Lambert Law.

-

-

Instrument Setup and Calibration:

-

Turn on the spectrophotometer and allow the lamps to warm up for the recommended time to ensure a stable output.

-

Select the desired wavelength range for scanning (e.g., 200-600 nm).

-

Calibrate the instrument by measuring a "blank" or reference sample. This is a cuvette containing only the solvent used to prepare the sample. This step corrects for any absorbance from the solvent and the cuvette itself.

-

-

Measurement:

-

Rinse the sample cuvette with a small amount of the sample solution before filling it.

-

Place the sample cuvette in the spectrophotometer's sample holder.

-

Initiate the scan. The instrument will measure the absorbance of the sample at each wavelength in the selected range.

-

The resulting plot of absorbance versus wavelength is the absorption spectrum. The wavelength at which the highest absorbance is recorded is the absorption maximum (λabs).

-

Emission (Fluorescence) Spectroscopy

Objective: To determine the wavelength(s) at which this compound emits light after excitation and to measure the intensity of this emission.

Instrumentation: A spectrofluorometer is used for this measurement. This instrument includes an excitation light source (e.g., a xenon arc lamp), an excitation monochromator, a sample holder, an emission monochromator, and a detector (typically a photomultiplier tube).

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable solvent. The concentration should be low enough to avoid inner filter effects (typically with an absorbance of less than 0.1 at the excitation wavelength).

-

-

Instrument Setup:

-

Turn on the spectrofluorometer and allow the lamp to stabilize.

-

Set the excitation wavelength. This is typically set to the absorption maximum (λabs) determined from the absorption spectrum to ensure maximum excitation.

-

Select the desired emission wavelength range for scanning. This range should be at longer wavelengths than the excitation wavelength.

-

-

Measurement:

-

Place the cuvette containing the sample solution in the spectrofluorometer.

-

Initiate the emission scan. The instrument will measure the intensity of the emitted light at each wavelength in the selected range.

-

The resulting plot of emission intensity versus wavelength is the emission spectrum. The wavelength at which the highest emission intensity is recorded is the emission maximum (λem).

-

Visualized Workflows

To further clarify the experimental processes, the following diagrams, generated using the DOT language, illustrate the logical flow of each spectroscopic measurement.

Caption: Workflow for UV-Vis Absorption Spectroscopy.

Caption: Workflow for Fluorescence Emission Spectroscopy.

This technical guide provides a foundational understanding of the absorption and emission properties of this compound, along with detailed protocols for their experimental determination. The provided data and methodologies are intended to support researchers and professionals in their work involving this important fluorescent molecule.

References

Unraveling the Elusive Crystal Structure of 2-Anthracenecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Anthracenecarboxylic acid, a derivative of the polycyclic aromatic hydrocarbon anthracene, holds significant interest in materials science and drug development due to its unique photophysical properties and potential as a building block for complex molecular architectures. However, the determination of its single-crystal structure has proven to be a considerable challenge for crystallographers. This technical guide provides a comprehensive overview of the current state of knowledge regarding the crystal structure of this compound. While a definitive crystal structure for the title compound remains elusive, this guide presents a comparative analysis with the structurally related compounds, anthraquinone-2-carboxylic acid and 9-anthracenecarboxylic acid, to infer potential crystallographic characteristics. Furthermore, it details the standardized experimental protocols for single-crystal X-ray diffraction, the primary technique for crystal structure elucidation.

Introduction

The three-dimensional arrangement of molecules in a crystalline solid dictates its physical and chemical properties. For active pharmaceutical ingredients (APIs) and functional organic materials, understanding the crystal structure is paramount for controlling solubility, bioavailability, stability, and performance. This compound (Figure 1), also known as 2-anthroic acid, possesses a rigid anthracene core with a carboxylic acid moiety, suggesting the potential for strong intermolecular interactions, such as hydrogen bonding and π-π stacking, which would govern its crystal packing. Despite its scientific importance, reports in the literature indicate significant difficulties in growing single crystals of this compound of sufficient quality for X-ray diffraction analysis.

Figure 1 : Chemical Structure of this compound.

Comparative Crystallographic Analysis

In the absence of a determined crystal structure for this compound, an examination of closely related structures can provide valuable insights into its potential solid-state arrangement.

Anthraquinone-2-carboxylic Acid: A Structural Analogue

Anthraquinone-2-carboxylic acid shares the same carbon framework as this compound, with the key difference being the presence of two ketone groups on the central ring. A recently determined crystal structure of this compound offers a valuable point of reference.[1][2][3][4][5]

The crystal structure of anthraquinone-2-carboxylic acid was solved and refined using synchrotron X-ray powder diffraction data.[1][2] The compound crystallizes in the triclinic space group P-1.[1][2][4] The crystal structure reveals a herringbone arrangement of centrosymmetric pairs of molecules.[1][2][4] The molecules form hydrogen-bonded dimers through their carboxylic acid groups, a common motif in carboxylic acid crystal structures.[1][2]

| Parameter | Anthraquinone-2-carboxylic Acid |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 3.7942(2) |

| b (Å) | 13.266(5) |

| c (Å) | 22.835(15) |

| α (°) | 73.355(30) |

| β (°) | 89.486(6) |

| γ (°) | 86.061(1) |

| Volume (ų) | 1098.50(7) |

| Z | 4 |

Table 1 : Crystallographic Data for Anthraquinone-2-carboxylic Acid.[1][2][4]

9-Anthracenecarboxylic Acid: An Isomeric Comparison

The isomer, 9-anthracenecarboxylic acid, has a well-characterized crystal structure and provides a valuable comparison to understand the influence of the carboxylic acid group's position on the crystal packing.[6][7] The crystal structure of 9-anthracenecarboxylic acid has been extensively studied, and it is known to undergo photodimerization in the solid state.[8] This reactivity is highly dependent on the crystal packing, which brings the anthracene moieties of adjacent molecules into close proximity.

Experimental Protocols: Single-Crystal X-ray Diffraction

The definitive method for determining the crystal structure of a molecule is single-crystal X-ray diffraction. The following is a detailed, generalized protocol for this technique.

Crystal Growth

The critical first step is to grow high-quality single crystals. For organic molecules like this compound, this is typically achieved through:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature.

-

Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger, sealed container that holds a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, promoting crystallization.

-

Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled, leading to supersaturation and crystal growth.

Crystal Selection and Mounting

A suitable crystal for X-ray diffraction should be a single, well-formed crystal with sharp edges and no visible defects. The crystal is carefully mounted on a goniometer head, typically using a cryoloop and a cryoprotectant to protect it during data collection at low temperatures.[9]

Data Collection

The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated through a series of angles.[9] The X-rays are diffracted by the electron clouds of the atoms in the crystal, producing a diffraction pattern of spots of varying intensities. This pattern is recorded on a detector.[9]

Structure Solution and Refinement

The positions and intensities of the diffraction spots are used to determine the unit cell parameters and the space group of the crystal. The phases of the diffracted X-rays, which are not directly measured, are determined using computational methods. This information is then used to generate an initial electron density map of the molecule. A model of the molecule is fitted to the electron density map and refined to best fit the experimental data.

Workflow and Logical Relationships

The process of determining a crystal structure follows a logical workflow, from sample preparation to the final refined structure.

Conclusion

While the definitive single-crystal structure of this compound remains to be elucidated, a comprehensive analysis of its structural analogues provides valuable predictive insights into its potential solid-state behavior. The crystallographic data for anthraquinone-2-carboxylic acid suggests that this compound is likely to form hydrogen-bonded dimers and pack in a herringbone fashion. The challenges encountered in crystallizing this compound underscore the intricate interplay of molecular structure and crystallization conditions. Further research, potentially exploring a wider range of crystallization solvents and techniques, is warranted to unlock the precise atomic arrangement of this important molecule. The detailed experimental protocols and workflows presented in this guide provide a robust framework for researchers undertaking such crystallographic investigations.

References

- 1. Crystal structure of anthraquinone-2-carboxylic acid, C15H8O4 | Powder Diffraction | Cambridge Core [cambridge.org]

- 2. researchgate.net [researchgate.net]

- 3. Crystal structure of anthraquinone-2-carboxylic acid, C15H8O4 (Journal Article) | OSTI.GOV [osti.gov]

- 4. scispace.com [scispace.com]

- 5. cambridge.org [cambridge.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 9-Anthracenecarboxylic acid | C15H10O2 | CID 2201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. indianchemicalsociety.com [indianchemicalsociety.com]

An In-depth Technical Guide to the Synthesis and Characterization of 2-Anthracenecarboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Anthracenecarboxylic acid and its derivatives represent a significant class of polycyclic aromatic hydrocarbons (PAHs). Characterized by the anthracene core appended with a carboxylic acid group at the 2-position, these compounds exhibit unique photophysical and chemical properties. Their rigid, planar structure and extended π-conjugated system make them ideal candidates for applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and organic semiconductors.[1] The carboxylic acid moiety provides a versatile handle for further chemical modification, allowing for the synthesis of a wide array of esters, amides, and other derivatives with tailored functionalities.[1] Furthermore, derivatives such as anthraquinone-2-carboxylic acid have demonstrated potent biological activities, including anti-inflammatory, immunoregulatory, and antiviral properties, making them promising leads in drug discovery and development.[2] This guide provides a comprehensive overview of the synthesis and characterization of these valuable compounds.

Synthesis of this compound and Its Derivatives

The synthesis of the this compound scaffold and its subsequent derivatization can be achieved through several strategic routes. The choice of method often depends on the availability of starting materials, desired purity, and scalability.

1. Oxidation of Precursors: A common approach for creating related structures like anthraquinone-2-carboxylic acid involves the oxidation of substituted precursors. For example, 4'-methylbenzophenone-2-carboxylic acid can be oxidized using potassium permanganate followed by ring closure with oleum.[3] Similarly, 2-ethylanthraquinone can be converted to anthraquinone-2-carboxylic acid via photocatalytic oxidation in the presence of titanium dioxide and hydrogen peroxide, achieving high yields.[3]

2. Carbonylation Reactions: Metal-catalyzed carbonylation of halogenated anthracenes presents a direct route to introduce the carboxylic acid group. While specific examples for the 2-position are proprietary, this methodology is a staple in aromatic acid synthesis.

3. Derivatization of this compound: The parent acid is a key intermediate for a variety of derivatives.[1] Standard organic transformations can be applied to the carboxyl group:

-

Esterification: Reaction with alcohols in the presence of an acid catalyst or via the acyl chloride yields the corresponding esters.

-

Amidation: Treatment with amines, often activated by coupling agents or via the acyl chloride, produces amides.

-

Reduction: The carboxylic acid can be reduced to the corresponding alcohol, which opens up further derivatization possibilities.

Generalized Experimental Protocols

Protocol 1: Synthesis of Anthraquinone-2-carboxylic acid via Photocatalytic Oxidation

-

Preparation: In a suitable reaction vessel, dissolve 2-ethylanthraquinone in acetonitrile.

-

Catalyst Addition: Add the photocatalyst (e.g., titanium dioxide) and hydrogen peroxide to the solution.

-

Reaction: Stir the mixture under a light source at a controlled temperature (e.g., 25°C) for several hours to facilitate photocatalytic oxidation.[3]

-

Work-up: After the reaction is complete, filter off the catalyst.

-

Isolation: Evaporate the solvent from the filtrate under reduced pressure.

-

Purification: Recrystallize the crude product to obtain pure anthraquinone-2-carboxylic acid.[3]

Protocol 2: Synthesis of a this compound Ester (Methyl Ester)

-

Acyl Chloride Formation: Suspend this compound in a suitable solvent (e.g., dichloromethane) and add thionyl chloride dropwise. Reflux the mixture until the reaction is complete. Remove excess thionyl chloride under vacuum.

-

Esterification: Dissolve the resulting acyl chloride in a dry solvent and add methanol.

-

Work-up: Quench the reaction with water and extract the product with an organic solvent.

-

Purification: Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure. Purify the crude ester by column chromatography or recrystallization.

Synthetic Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and subsequent derivatization of this compound.

References

An In-depth Technical Guide to the Basic Research of Anthracene-Based Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental research concerning anthracene-based carboxylic acids, with a primary focus on anthracene-9-carboxylic acid. It covers their synthesis, physicochemical properties, and key applications, presenting data in a structured format for ease of comparison and providing detailed experimental protocols.

Physicochemical Properties

Anthracene-based carboxylic acids, particularly anthracene-9-carboxylic acid, are yellow, crystalline solids.[1][2] Their rigid, planar aromatic structure gives rise to distinct fluorescent properties that are highly sensitive to the molecular environment.

Solubility

The solubility of anthracene-9-carboxylic acid is influenced by its hydrophobic anthracene core and the hydrophilic carboxylic acid group. It exhibits limited solubility in water but is more soluble in organic solvents.[3]

Table 1: Solubility of Anthracene-9-carboxylic Acid

| Solvent | Solubility | Reference |

| Water | Insoluble | [1][3] |

| Ethanol | 1 mg/ml | [4] |

| Dimethylformamide (DMF) | 1 mg/ml | [4] |

| Dimethyl sulfoxide (DMSO) | 1 mg/ml | [4] |

| PBS (pH 7.2) | Insoluble | [4] |

Spectroscopic Properties

The electronic absorption and fluorescence spectra of anthracene-carboxylic acids are key to many of their applications. The fluorescence of anthracene-9-carboxylic acid is particularly noteworthy for its dependence on solvent polarity, concentration, and pH.[5][6] This behavior is attributed to equilibria between different chemical species, including monomers, dimers, and acid-base forms.[5]

At low concentrations (below 10⁻⁵ M in ethanol), the fluorescence spectrum shows a structured, anthracene-like appearance.[2][6] As the concentration increases, a broad, structureless band appears at longer wavelengths (around 470 nm), which is attributed to the formation of hydrogen-bonded dimers.[6][7] In some cases, an excimer fluorescence at around 510 nm can be observed, resulting from a head-to-head configuration of the molecules.[7]

Table 2: Spectroscopic Data for Anthracene-9-carboxylic Acid

| Property | Value | Conditions | Reference |

| Melting Point | 213-217 °C | - | [1][8] |

| pKa | 3.65 | 25 °C | [1] |

| λmax (UV absorption) | 254 nm | 0.1% in ethanol | [8] |

| Fluorescence Lifetime (τ) | 3.66 ns | in ethanol (monomer) | [5] |

| Fluorescence Emission (monomer) | ~440 nm | - | [5] |

| Fluorescence Emission (dimer) | ~470 nm | - | [5][7] |

| Fluorescence Emission (excimer) | ~510 nm | - | [5][7] |

Synthesis of Anthracene-Based Carboxylic Acids

Several synthetic routes to anthracene-based carboxylic acids have been established, with the synthesis of anthracene-9-carboxylic acid being the most documented.

Oxidation of 9-Anthraldehyde

A common and efficient method for the synthesis of 9-anthracenecarboxylic acid involves the oxidation of 9-anthraldehyde.[9][10][11]

Experimental Protocol: Oxidation of 9-Anthraldehyde [10][11]

-

Materials: 9-anthraldehyde, isopropanol, 2-methyl-2-butene, sodium dihydrogen phosphate, sodium chlorite, water.

-

Procedure: a. In a reaction flask, dissolve 100g of 9-anthraldehyde and 34.02g of 2-methyl-2-butene in 1000g of isopropanol.[10] b. While stirring, add a solution of 151g of sodium dihydrogen phosphate in 300g of water.[10] c. Slowly add a solution of 39.47g of sodium chlorite in 300g of water dropwise, maintaining the temperature between 20-30 °C.[10] d. After the addition is complete, continue stirring at room temperature for 2 hours. e. Evaporate the solvent. f. Adjust the pH of the residue to 1-5 with a suitable acid. g. Extract the product with an organic solvent. h. Evaporate the organic phase to obtain 9-anthracenecarboxylic acid.

This method is advantageous due to its mild reaction conditions, simple operation, and the production of a high-purity product with few byproducts.[10]

Synthesis of 9-Anthracene-d9-carboxylic Acid

For applications requiring an internal standard, such as in quantitative NMR or mass spectrometry, a deuterated analog can be synthesized.[12][13]

Experimental Protocol: Synthesis of 9-Anthracene-d9-carboxylic Acid [12]

This synthesis is a three-step process:

-

Step 1: Synthesis of Anthracene-d10 a. Materials: Anthracene, 5% Platinum on Charcoal (Pt/C), Heavy Water (D₂O), 2-pentanol, decahydronaphthalene, dichloromethane, magnesium sulfate. b. Procedure: In a high-pressure reactor, combine anthracene (1.00 g), 5% Pt/C (1.01 g), D₂O (40 mL), 2-pentanol (4 mL), and decahydronaphthalene (20 mL). Stir at 80°C for 24 hours. After cooling, add dichloromethane, separate the organic layer, dry with magnesium sulfate, filter, and concentrate to yield anthracene-d10.[12]

-

Step 2: Synthesis of 9-Bromoanthracene-d9 a. Materials: Anthracene-d10, N-Bromosuccinimide (NBS), chloroform, anhydrous ethanol. b. Procedure: Dissolve Anthracene-d10 in chloroform. Add NBS and stir at room temperature until the reaction is complete (monitored by TLC). Remove the solvent under reduced pressure and purify the product by crystallization from ethanol.[12]

-

Step 3: Synthesis of 9-Anthracene-d9-carboxylic Acid a. Materials: 9-Bromoanthracene-d9, magnesium turnings, anhydrous diethyl ether, dry ice (solid CO₂), dilute hydrochloric acid, ethyl acetate. b. Procedure: Prepare a Grignard reagent by reacting 9-Bromoanthracene-d9 with magnesium turnings in anhydrous diethyl ether. Carefully add crushed dry ice to the Grignard reagent. Allow the mixture to warm to room temperature and stir for several hours. Quench the reaction with dilute hydrochloric acid. Extract with ethyl acetate, dry the combined organic layers over anhydrous magnesium sulfate, filter, and remove the solvent to yield the crude product. Further purify by crystallization from ethanol.[12]

Applications in Research and Drug Development

Anthracene-based carboxylic acids have found utility in several areas of scientific research, primarily due to their fluorescent properties and biological activity.

Chloride Channel Inhibition

Anthracene-9-carboxylic acid is widely used as a blocker of calcium-activated chloride channels (CaCCs) in various cell types, including smooth muscle and epithelial cells.[4][14][15] This inhibitory action makes it a valuable tool for studying the physiological roles of these channels.[16]

Table 3: Inhibitory Activity of Anthracene-9-carboxylic Acid

| Target | IC₅₀ | Cell Type | Conditions | Reference |

| Spontaneous transient inward currents | 90 µM | Rabbit portal vein smooth muscle cells | at +50 mV | [4] |

| Spontaneous transient inward currents | 300 µM | Rabbit portal vein smooth muscle cells | at -50 mV | [4] |

| Caffeine-evoked CaCCs | 650 µM | Rabbit portal vein smooth muscle cells | - | [4] |

Fluorescent Probes and Derivatization Reagents

The fluorescent nature of the anthracene moiety allows these compounds to be used as fluorescent probes. For instance, 9-chloromethyl anthracene can be used as a fluorescent labeling reagent for the determination of carboxylic acids by HPLC.[17][18] The derivatization reaction yields fluorescent esters that can be detected with high sensitivity.[17][18]

Potential in Cancer Research

Recent research has explored the potential of anthracene-based compounds in cancer therapy. Some derivatives have been designed to inhibit the interaction between S100P and the receptor for advanced glycation end-products (RAGE), a pathway implicated in the progression of pancreatic cancer.[19] Furthermore, anthracene-functionalized micelles have been developed for drug delivery and phototherapy in cancer treatment.[20]

Visualizing Workflows and Pathways

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Synthetic pathway for 9-anthracenecarboxylic acid via oxidation.

Caption: Multi-step synthesis of 9-anthracene-d9-carboxylic acid.

Caption: Factors influencing the fluorescence of anthracene-9-carboxylic acid.

References

- 1. 9-Anthracenecarboxylic acid CAS#: 723-62-6 [m.chemicalbook.com]

- 2. 9-Anthracenecarboxylic acid | 723-62-6 [chemicalbook.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. caymanchem.com [caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 9-Anthracenecarboxylic acid 99 723-62-6 [sigmaaldrich.com]

- 9. 9-Anthracenecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 10. CN113831237A - A kind of synthetic method of 9-anthracenecarboxylic acid - Google Patents [patents.google.com]

- 11. Synthesis method of 9-anthracene carboxylic acid - Eureka | Patsnap [eureka.patsnap.com]

- 12. benchchem.com [benchchem.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. abmole.com [abmole.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Anthracene-9-carboxylic acid inhibits renal chloride reabsorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Application of a fluorescent derivatization reagent 9-chloromethyl anthracene on determination of carboxylic acids by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. US10640466B2 - Anthracene based compounds and their uses - Google Patents [patents.google.com]

- 20. Enhanced drug retention by anthracene crosslinked nanocomposites for bimodal imaging-guided phototherapy - Nanoscale (RSC Publishing) [pubs.rsc.org]

Unveiling the Potential: A Technical Guide to the Novel Applications of 2-Anthracenecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Anthracenecarboxylic acid, a versatile aromatic carboxylic acid, has emerged as a pivotal building block in the development of advanced materials and biomedical tools. Its inherent photophysical properties, coupled with the reactivity of the carboxylic acid moiety, have paved the way for a diverse range of applications. This technical guide provides an in-depth exploration of the novel applications of this compound and its derivatives, with a focus on fluorescent probes for biomedical sensing, organic electronics, and potential therapeutic agents. This document consolidates key quantitative data, details experimental protocols for significant applications, and presents visual representations of underlying mechanisms and workflows to serve as a comprehensive resource for researchers in the field.

Introduction

This compound is an organic compound characterized by an anthracene core appended with a carboxylic acid group at the 2-position. This structure imparts a unique combination of properties, including strong fluorescence and excellent photoelectric characteristics.[1] The anthracene moiety provides a rigid, planar, and π-conjugated system, which is the basis for its use in optoelectronic materials, while the carboxylic acid group offers a reactive handle for further chemical modifications. These modifications, such as esterification, amidation, and the formation of metal complexes, allow for the fine-tuning of its properties and the synthesis of a wide array of functional derivatives.[1]

This guide delves into the burgeoning applications of this compound, moving beyond its traditional use as a simple organic intermediate. We will explore its role in the creation of sophisticated fluorescent probes for the detection of biologically relevant species, its incorporation into cutting-edge organic electronic devices, and the emerging potential of its derivatives in antiviral research.

Fluorescent Probes for Biomedical Sensing

The intrinsic fluorescence of the anthracene core makes this compound an excellent scaffold for the design of fluorescent probes. By attaching specific recognition moieties, derivatives of this compound can be engineered to exhibit a change in their fluorescence properties upon interaction with a target analyte. This "turn-on" or "turn-off" response enables the sensitive and selective detection of various biomolecules and ions.

Detection of Mitochondrial Hypochlorite

Mitochondrial hypochlorite (ClO⁻) is a reactive oxygen species (ROS) that plays a crucial role in cellular signaling and pathology. An anthracene carboxamide-based fluorescent probe, mito-ACS, has been developed for the rapid and sensitive detection of mitochondrial ClO⁻.[2] This probe demonstrates excellent photostability and desirable optical properties for biological imaging.[2]

| Parameter | Value | Reference |

| Analyte | Mitochondrial Hypochlorite (ClO⁻) | [2] |

| Probe Name | mito-ACS | [2] |

| Detection Limit | 23 nM | [2] |

| Response Time | < 6 seconds | [2] |

| Excitation Wavelength | 480 nm | [2] |

| Emission Wavelength | 575 nm | [2] |

The following protocol outlines the general procedure for using the mito-ACS probe for the detection of mitochondrial hypochlorite in living cells.

-

Probe Preparation: Prepare a stock solution of mito-ACS in a suitable solvent (e.g., DMSO).

-

Cell Culture: Culture the cells of interest (e.g., HeLa cells) in an appropriate medium.

-

Probe Loading: Incubate the cells with the mito-ACS probe at a final concentration of 5 µM in the cell culture medium for 30 minutes at 37 °C.

-

Washing: Wash the cells three times with phosphate-buffered saline (PBS) to remove the excess probe.

-

Induction of ClO⁻: To detect endogenous ClO⁻, no further stimulation is needed. For exogenous detection, treat the cells with a ClO⁻ donor.

-

Fluorescence Imaging: Image the cells using a confocal fluorescence microscope with an excitation wavelength of 480 nm and collect the emission at 575 nm. An increase in fluorescence intensity indicates the presence of ClO⁻.

Detection of Glyoxals

Glyoxals, such as methylglyoxal and glyoxal, are reactive dicarbonyl species associated with diabetic complications. An anthracenecarboximide-guanidine based fluorescent probe, ANC-DCP-1, has been developed for the selective "turn-on" detection of glyoxals under weakly acidic conditions.

| Parameter | Value | Reference |

| Analyte | Glyoxals (Methylglyoxal, Glyoxal) | |

| Probe Name | ANC-DCP-1 | |

| pH Range | ~6.0 | |

| Excitation Wavelength (Probe) | 443 nm | |

| Emission Wavelength (Probe) | 558 nm | |

| Emission Wavelength (Adduct) | 615 nm | |

| Stokes Shift of Adduct | 57 nm |

-

Sample Preparation: Collect urine samples. The probe is suitable for use in weakly acidic urine (pH ~5.9).

-

Probe Addition: Add the ANC-DCP-1 probe to the urine sample to a final concentration of 10 µM.

-

Incubation: Incubate the mixture at 37 °C for a specified period (e.g., 2 hours).

-

Fluorescence Measurement: Measure the fluorescence emission spectrum. A concentration-dependent increase in fluorescence intensity at 615 nm indicates the presence of glyoxals.

Organic Electronics

The excellent photoelectric properties of anthracene derivatives make them promising materials for organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).[1][3]

Organic Light-Emitting Diodes (OLEDs)

Anthracene derivatives are widely used as blue-emitting materials in OLEDs due to their high fluorescence quantum yields.[4] The performance of these devices is highly dependent on the molecular structure of the anthracene derivative, with substituents playing a key role in tuning the emission color and device efficiency.

| Emitting Layer | External Quantum Efficiency (%) | Color Coordinates (CIE) | Reference |

| Anthracene derivative with electron-donating groups | ~5 | (0.15, 0.18) | |

| Anthracene derivative with electron-withdrawing groups | ~7 | (0.14, 0.14) |

-

Substrate Cleaning: Clean an indium tin oxide (ITO)-coated glass substrate by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.

-

Hole Injection Layer (HIL) Deposition: Deposit a layer of a suitable HIL material (e.g., PEDOT:PSS) onto the ITO substrate by spin-coating.

-

Hole Transport Layer (HTL) Deposition: Thermally evaporate a hole-transporting material (e.g., NPB) onto the HIL.

-

Emitting Layer (EML) Deposition: Thermally co-evaporate the this compound derivative (guest) and a host material onto the HTL.

-

Electron Transport Layer (ETL) Deposition: Thermally evaporate an electron-transporting material (e.g., Alq3) onto the EML.

-

Electron Injection Layer (EIL) Deposition: Deposit a thin layer of an EIL material (e.g., LiF) onto the ETL.

-

Cathode Deposition: Thermally evaporate a metal cathode (e.g., Al) through a shadow mask to define the active area of the device.

Organic Field-Effect Transistors (OFETs)

The planar structure and strong intermolecular interactions of anthracene derivatives facilitate charge transport, making them suitable for use as the active layer in OFETs.[3]

| Semiconductor | Mobility (cm²/Vs) | On/Off Ratio | Reference |

| 2,6-diphenylanthracene | 0.5 | > 10⁶ | |

| 2,6-di(2-naphthyl)anthracene | 1.2 | > 10⁷ |

-

Substrate: Use a heavily doped silicon wafer with a thermally grown silicon dioxide layer as the gate and gate dielectric, respectively.

-

Semiconductor Deposition: Deposit the this compound derivative onto the SiO₂ surface via thermal evaporation or solution shearing.

-

Source/Drain Electrode Deposition: Thermally evaporate the source and drain electrodes (e.g., gold) through a shadow mask onto the organic semiconductor layer.

-

Annealing: Anneal the device to improve the crystallinity of the organic semiconductor and the contact at the electrode-semiconductor interface.

Potential Antiviral Applications

Recent research has highlighted the potential of anthraquinone-2-carboxylic acid, a compound structurally related to this compound, as an antiviral agent against influenza viruses.[5] This finding suggests a promising avenue for the development of novel antiviral drugs based on the anthracene scaffold.

Anti-influenza Activity of Anthraquinone-2-carboxylic Acid

A study demonstrated that anthraquinone-2-carboxylic acid (A2CA) exhibits antiviral activity against various influenza virus strains, including those resistant to oseltamivir.[5] The proposed mechanism involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp).[5]

| Compound | Virus Strain | IC₅₀ (µM) | Reference |

| Anthraquinone-2-carboxylic acid (A2CA) | Influenza A/H1N1 | 5.8 | [5] |

| Anthraquinone-2-carboxylic acid (A2CA) | Oseltamivir-resistant H1N1 | 7.2 | [5] |

It is important to note that these results are for anthraquinone-2-carboxylic acid, and further research is needed to explore the antiviral potential of this compound and its direct derivatives.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Susceptibilities of Antiviral-Resistant Influenza Viruses to Novel Neuraminidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synergetic effects in the enantiodifferentiating photocyclodimerization of this compound mediated by β-cyclodextrin-pillar[5]arene-hybridized hosts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Preliminary Investigation into the Photochemistry of 2-Anthracenecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Anthracenecarboxylic acid, a derivative of the polycyclic aromatic hydrocarbon anthracene, exhibits fascinating photochemical behavior, primarily characterized by its propensity to undergo [4+4] photodimerization. This process, initiated by the absorption of ultraviolet light, leads to the formation of cyclobutane-containing dimers. The regioselectivity and stereoselectivity of this reaction are highly sensitive to the reaction environment, making it a subject of significant interest in the fields of supramolecular chemistry, materials science, and photopharmacology. This technical guide provides a preliminary overview of the core photochemical principles of this compound, including its primary photoreaction, experimental protocols for its investigation, and the analytical techniques used for product characterization.

Core Photochemical Reaction: [4+4] Photodimerization

Upon irradiation with UV light, typically around 365 nm, this compound (2-ACA) undergoes a [4+4] cycloaddition reaction. This involves the fusion of two monomer units at their 9 and 10 positions to form a dimer. The reaction proceeds through the formation of an excited singlet state of the 2-ACA molecule, which then interacts with a ground-state molecule to form an exciplex, a transient excited-state complex. This exciplex subsequently relaxes to form the stable photodimer.

Two primary regioisomers are formed in this reaction: the head-to-head (HH) and head-to-tail (HT) dimers. The relative ratio of these dimers is significantly influenced by the solvent and the presence of any host molecules.

Quantitative Data

Table 1: Regioselectivity of this compound Photodimerization

| Reaction Medium | Predominant Dimer | Notes |

| Common Organic Solvents (e.g., acetonitrile, methanol) | Head-to-Tail (HT) | The formation of the more thermodynamically stable HT dimer is generally favored in solution. |

| Water-Soluble Organic Cavitand (Octa Acid) | Exclusively Head-to-Head (HH) | The confinement within the host cavity dictates the orientation of the monomers, leading to high regioselectivity.[1] |

| γ-Cyclodextrin | Head-to-Head (HH) | The inclusion complex with cyclodextrin can favor the formation of the HH dimer.[2] |

Table 2: Enantioselectivity in the Presence of Chiral Auxiliaries

| Chiral Host/Template | Dimer Type | Enantiomeric Excess (ee) | Reference |

| Modified γ-Cyclodextrins | Head-to-Head & Head-to-Tail | Varies with host structure | [2] |

| Bridged β-Cyclodextrins | Varies with host and pH | Up to -96.7% for a specific dimer | [3] |

| Schiff base Pt(II) complex-grafted γ-cyclodextrins | syn-Head-to-Tail | Up to 31.4% | [4] |

Note: The sign of the enantiomeric excess indicates the preferential formation of one enantiomer over the other.

Experimental Protocols

The following are detailed methodologies for key experiments in the investigation of this compound photochemistry.

Protocol 1: Photodimerization of this compound in Solution

Objective: To induce the photodimerization of this compound in a common organic solvent and monitor the reaction progress.